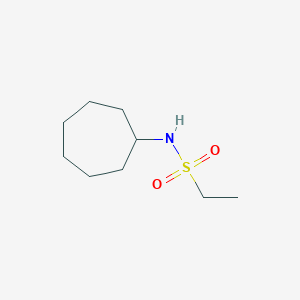

N-cycloheptylethanesulfonamide

Description

N-Cycloheptylethanesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₉NO₂S and an average molecular mass of 205.316 g/mol . Its structure comprises a cycloheptyl group attached to the nitrogen atom of an ethanesulfonamide backbone. Key identifiers include the CAS registry number 544655-33-6 and synonyms such as cycloheptyl(ethylsulfonyl)amine and Ethanesulfonic acid cycloheptylamide . This compound is characterized by moderate lipophilicity due to its seven-membered cycloalkyl substituent, which distinguishes it from smaller cycloalkyl analogs.

Properties

IUPAC Name |

N-cycloheptylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-2-13(11,12)10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBYMHCGGQDWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cycloheptylethanesulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves heating cyclohexylamine, 1,2-dichloroethane, and sodium sulfite under reflux conditions, followed by filtration, acidification, and crystallization to obtain the desired product .

Chemical Reactions Analysis

N-cycloheptylethanesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cycloheptylethanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein stabilization.

Industry: It is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of N-cycloheptylethanesulfonamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Selected Sulfonamides

Analysis of Structural Differences and Implications

Cycloalkyl Substituents :

- The cycloheptyl group in this compound introduces greater steric bulk and lipophilicity compared to the cyclohexyl analogs (e.g., N-cyclohexylbenzenesulfonamide) . This may enhance membrane permeability but reduce solubility in polar solvents.

- Cyclohexyl-containing compounds (e.g., CAS 3237-31-8) are more conformationally rigid due to the chair conformation of the six-membered ring, whereas the cycloheptyl group offers increased flexibility .

Benzenesulfonamides (e.g., N-cyclohexylbenzenesulfonamide) and naphthalenesulfonamides (e.g., CAS 152190-79-9) exhibit enhanced electronic delocalization, which may improve binding to aromatic protein pockets .

Nitrogen Substituents: N,N-Dimethylethanesulfonamide features dimethyl groups on nitrogen, reducing hydrogen-bonding capacity and increasing steric hindrance compared to mono-substituted analogs .

Pharmacological and Industrial Relevance

- Dopamine Receptor Activation : Cyclohexyl-substituted sulfonamides (e.g., N-cyclohexyl-N-methylbenzenesulfonamide) have been reported as dopamine receptor activators in the central nervous system, though specific data for this compound are unavailable in the provided sources .

- Synthetic Utility : Ethanesulfonamides like N,N-dimethylethanesulfonamide are often intermediates in organic synthesis due to their stability and ease of functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.